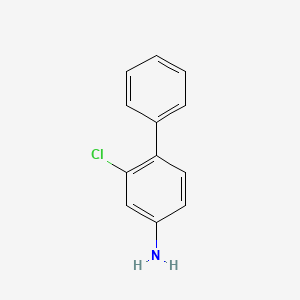
2-Chloro-biphenyl-4-ylamine
Übersicht
Beschreibung
2-Chloro-biphenyl-4-ylamine, also known as 4’-Chloro-biphenyl-2-ylamine, is a chemical compound with the molecular formula C12H10ClN . It is used as a reagent in the synthesis of Boscalid, a fungicide that belongs to the class of carboxamides .
Molecular Structure Analysis
The molecular structure of 2-Chloro-biphenyl-4-ylamine consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be generated from the molecular formula.Physical And Chemical Properties Analysis
2-Chloro-biphenyl-4-ylamine has a melting point of 45.0 to 49.0 °C and a predicted boiling point of 334.6±17.0 °C. It has a predicted density of 1.205±0.06 g/cm3. The compound is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Biphenyl Dioxygenases and PCBs Remediation Research by Furukawa, Suenaga, and Goto (2004) highlights the functional versatility of biphenyl dioxygenases in degrading polychlorinated biphenyls (PCBs), a class of compounds closely related to 2-Chloro-biphenyl-4-ylamine. These enzymes play a significant role in the bioremediation of PCB-contaminated environments, offering a sustainable approach to mitigating pollution caused by these persistent organic pollutants (Furukawa et al., 2004).
Nanoscale Zerovalent Iron for PCB Dechlorination Lowry and Johnson (2004) demonstrated that nanoscale zerovalent iron (ZVI) could effectively dechlorinate PCBs to less chlorinated products. This study provides insight into using nanotechnology for in situ environmental cleanup, offering a potential method for remediating sites contaminated with PCBs, which share structural similarities with 2-Chloro-biphenyl-4-ylamine (Lowry & Johnson, 2004).
Chemical Synthesis and Characterization
Synthesis of 4-Arylaminobiphenylglyoximes Karipcin and Arabali (2006) explored the synthesis and characterization of 4-arylaminobiphenylglyoximes and their complexes, starting from 4-Chloroacetylbiphenyl through a series of reactions including nitrosation and interaction with amines. This research expands the chemical toolbox for synthesizing novel compounds with potential applications in medicinal chemistry and materials science (Karipcin & Arabali, 2006).
Polynuclear Aromatic Hydrocarbons (PAHs) Study The interaction of trianiline models of polyaniline with amphiphilic acids in organic solvents was investigated by Lokshin et al. (2001), showcasing the electron transfer processes. This study is relevant for understanding the behavior of similar aromatic compounds in various chemical environments, providing insights into the electronic properties of compounds related to 2-Chloro-biphenyl-4-ylamine (Lokshin et al., 2001).
Novel Applications and Studies
Anticancer Potential of Oxadiazoles Zhang et al. (2005) identified a novel apoptosis inducer among the 1,2,4-oxadiazole derivatives, showcasing potential anticancer properties. This research opens pathways for developing new therapeutic agents based on structural analogs of 2-Chloro-biphenyl-4-ylamine, indicating its versatility in drug discovery (Zhang et al., 2005).
Wirkmechanismus
Target of Action
2-Chloro-biphenyl-4-ylamine is primarily used as a reagent in the synthesis of Boscalid , a fungicide . The primary target of this compound is the fungal spores, where it inhibits spore germination and germ tube elongation .
Mode of Action
The compound interacts with its targets by inhibiting the germination of fungal spores and the elongation of germ tubes . This interaction results in the prevention of fungal growth and development, making it an effective fungicide.
Biochemical Pathways
It is known that the compound affects the development stages of fungi, indicating that it likely interacts with pathways related to fungal growth and reproduction .
Pharmacokinetics
The compound is slightly soluble in chloroform and methanol , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability would be influenced by these factors.
Result of Action
The result of the action of 2-Chloro-biphenyl-4-ylamine is the inhibition of fungal growth. By preventing spore germination and germ tube elongation, the compound effectively stops the development of fungi at various stages .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYUIJXAGCGIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-biphenyl-4-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



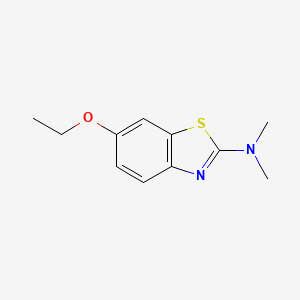

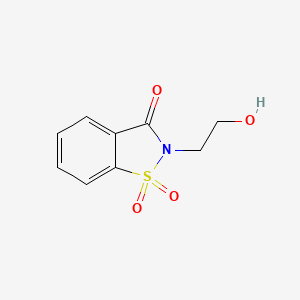
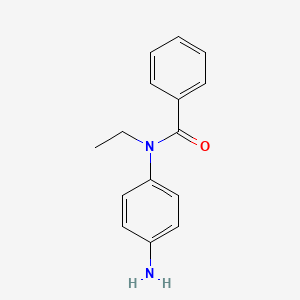
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1605757.png)

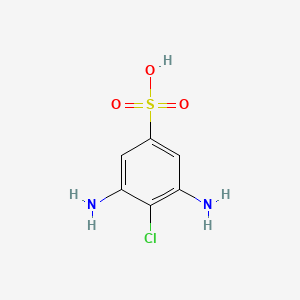

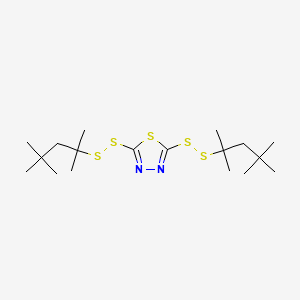

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)
![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)
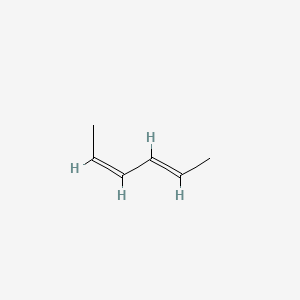
![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)